molecular formula C15H9ClO3 B11851889 6-Chloro-4'-hydroxyflavone CAS No. 3505-42-8

6-Chloro-4'-hydroxyflavone

Cat. No.: B11851889
CAS No.: 3505-42-8
M. Wt: 272.68 g/mol
InChI Key: SVMNUVYVZFGKRT-UHFFFAOYSA-N
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Description

6-Chloro-4’-hydroxyflavone is a synthetic flavonoid derivative known for its diverse pharmacological properties. Flavonoids, including flavones, are a class of natural products with a wide range of biological activities such as antioxidant, antitumor, and antimicrobial effects

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Chloro-4’-hydroxyflavone can be synthesized using a modified Baker-Venkataraman rearrangement. The process involves treating 2-hydroxyacetophenone with 4-chlorobenzoyl chloride in the presence of potassium carbonate and pyridine in acetone/water mixture . The reaction proceeds through esterification, rearrangement, and cyclization steps to yield the desired flavone derivative.

Industrial Production Methods: Industrial production of 6-Chloro-4’-hydroxyflavone typically follows the same synthetic route but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4’-hydroxyflavone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Chloro-4’-hydroxyflavone involves its interaction with various molecular targets:

Comparison with Similar Compounds

Uniqueness: 6-Chloro-4’-hydroxyflavone is unique due to the presence of both a chlorine atom and a hydroxyl group, which enhances its reactivity and broadens its range of applications compared to other flavone derivatives .

Properties

CAS No.

3505-42-8

Molecular Formula

C15H9ClO3

Molecular Weight

272.68 g/mol

IUPAC Name

6-chloro-2-(4-hydroxyphenyl)chromen-4-one

InChI

InChI=1S/C15H9ClO3/c16-10-3-6-14-12(7-10)13(18)8-15(19-14)9-1-4-11(17)5-2-9/h1-8,17H

InChI Key

SVMNUVYVZFGKRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)Cl)O

Origin of Product

United States

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